molecular formula C19H17F3N4S B2933767 3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide CAS No. 321553-14-4

3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide

Cat. No. B2933767
CAS RN: 321553-14-4
M. Wt: 390.43
InChI Key: QZGKDKHINWROPH-UHFFFAOYSA-N
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Description

The compound “3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide” is a complex organic molecule. It contains several functional groups including a dimethylamino group, a phenyl group, a trifluoromethyl group, a pyrazole ring, and a carbothioamide group. These functional groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms, could impart some rigidity to the molecule. The phenyl rings could participate in π-π stacking interactions, and the polar dimethylamino and trifluoromethyl groups could be involved in various polar or dipole-dipole interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrazole ring might be involved in electrophilic substitution reactions or could act as a ligand in coordination chemistry. The dimethylamino group could act as a nucleophile in various reactions, and the trifluoromethyl group could potentially be involved in radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the dimethylamino and trifluoromethyl groups could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Corrosion Inhibition

A study has explored the corrosion inhibition capabilities of pyrazole carbothioamide derivatives, including compounds similar to 3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide. These compounds have shown significant potential in protecting mild steel in acidic media, demonstrating strong adsorption on steel surfaces. This adsorption is indicative of both chemisorption and physisorption interactions, suggesting a protective film formation on metal surfaces which is critical in corrosion inhibition (Boudjellal et al., 2020).

Antimicrobial Activity

Another research application involves the synthesis and pharmacological evaluation of pyrazole carbothioamide derivatives for antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, showing moderate to potent antimicrobial properties. This highlights the potential use of such compounds in developing new antimicrobial agents (Hussain & Kaushik, 2015).

Optical and Photophysical Properties

Research on the optical properties of organic nanoparticles, including those derived from pyrazole carbothioamide compounds, has shown a special size dependence in their optical characteristics. These properties are critical for applications in optoelectronics and photophysics, offering insights into the behavior of such compounds at the nanoscale (Hong-Bing Fu and Yao, 2001).

Anticancer Activity

Studies have also focused on the anticancer potential of pyrazole-1-carbothioamide derivatives. These compounds have been synthesized and screened against various human cancer cell lines, demonstrating significant inhibitory effects. The results suggest that specific derivatives can serve as promising leads for developing new anticancer therapies (Radwan et al., 2019).

Synthesis and Characterization

The synthesis of new heterocyclic derivatives, including pyrazole carbothioamide compounds, has been extensively studied. These efforts have led to the development of compounds with potential applications in various fields, such as corrosion inhibition, antimicrobial activity, and cancer therapy. Characterization techniques such as FT-IR, NMR, and SEM analyses have been crucial in confirming the structures and properties of these synthesized compounds (Deyab et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The polar and aromatic groups in the molecule could allow it to interact with a variety of biological molecules .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry if it shows biological activity, or in materials science if it has unique physical properties. Further studies would be needed to explore these possibilities .

properties

IUPAC Name

3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4S/c1-25(2)17-16(13-7-4-3-5-8-13)12-26(24-17)18(27)23-15-10-6-9-14(11-15)19(20,21)22/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGKDKHINWROPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=S)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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